1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
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Description
1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C21H24ClN5O2S and its molecular weight is 445.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially interact with a wide range of targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The piperazine moiety, which is part of the compound’s structure, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It was observed that similar compounds produced loss of cell viability of mcf-10a cells .
Properties
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2S/c1-15-17(22)6-4-8-19(15)30(28,29)26-13-11-25(12-14-26)21-20-16-5-2-3-7-18(16)24-27(20)10-9-23-21/h4,6,8-10H,2-3,5,7,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEUVTOGPXXIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.